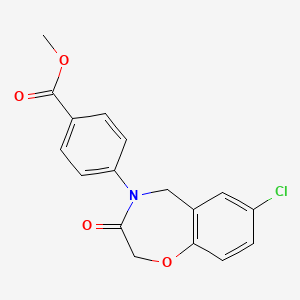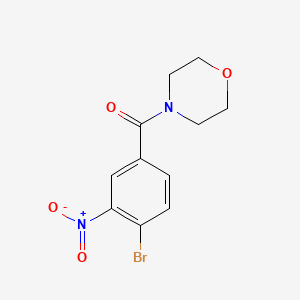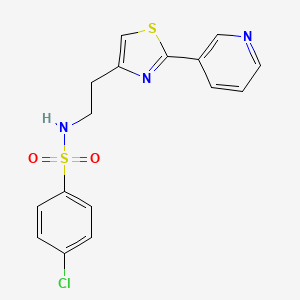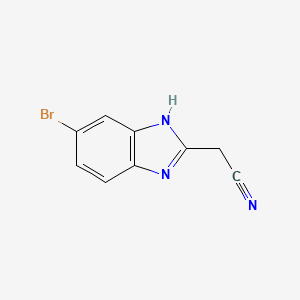![molecular formula C23H23N3O3S B2475681 2-benzamido-N-(4-méthoxyphénéthyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 942004-68-4](/img/structure/B2475681.png)
2-benzamido-N-(4-méthoxyphénéthyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzamido-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C23H23N3O3S and its molecular weight is 421.52. The purity is usually 95%.
BenchChem offers high-quality 2-benzamido-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-benzamido-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antioxydante
Les dérivés du thiazole, y compris le composé en question, se sont avérés présenter des propriétés antioxydantes . Cela les rend potentiellement utiles dans la lutte contre le stress oxydatif, qui est impliqué dans diverses maladies, y compris les troubles neurodégénératifs, les maladies cardiovasculaires et le cancer.
Propriétés analgésiques et anti-inflammatoires
Les composés du thiazole auraient des activités analgésiques et anti-inflammatoires . Cela suggère des applications potentielles dans le traitement des affections caractérisées par la douleur et l'inflammation.
Activités antimicrobiennes et antifongiques
Les dérivés du thiazole ont démontré des propriétés antimicrobiennes et antifongiques . Cela suggère une utilisation potentielle dans le développement de nouveaux agents antimicrobiens et antifongiques.
Activité antivirale
Les composés du thiazole ont montré une activité antivirale . Cela indique des applications potentielles dans le traitement des infections virales.
Activité diurétique
Les dérivés du thiazole se sont avérés présenter une activité diurétique . Cela suggère une utilisation potentielle dans la prise en charge des affections qui bénéficient d'une augmentation de la production d'urine, telles que l'hypertension et certains types de maladies cardiaques.
Propriétés anticonvulsivantes et neuroprotectrices
Les composés du thiazole ont démontré des propriétés anticonvulsivantes et neuroprotectrices . Cela suggère des applications potentielles dans le traitement des troubles neurologiques, y compris l'épilepsie et les maladies neurodégénératives.
Activités antitumorales et cytotoxiques
Les dérivés du thiazole ont montré des activités antitumorales et cytotoxiques . Cela indique une utilisation potentielle dans la thérapie du cancer. Par exemple, certains dérivés du thiazole ont démontré des effets puissants sur le cancer de la prostate .
Inhibition de CK1δ/ε
Certains dérivés du thiazole ont été identifiés comme des inhibiteurs puissants et spécifiques de CK1δ/ε . Cela suggère des applications thérapeutiques potentielles dans les troubles liés à la dérégulation des isoformes de CK1, tels que le cancer, les maladies neurodégénératives et les troubles inflammatoires .
Mécanisme D'action
Target of Action
The primary target of this compound is the Casein Kinase 1 (CK1) family , which is a highly conserved ubiquitously expressed serine/threonine protein kinase family . The seven mammalian isoforms CK1α, β, γ1, γ2, γ3, δ, and ε and their various splice variants are all highly conserved within their kinase domains .
Mode of Action
The compound has been identified as a potent and specific inhibitor of CK1δ . It exhibits a higher affinity towards CK1δ than to CK1ε . The compound’s interaction with its targets leads to the inhibition of the CK1δ, thereby affecting the phosphorylation of many different substrates bearing either a canonical or a non-canonical consensus sequence .
Biochemical Pathways
The inhibition of CK1δ affects many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation . These processes are crucial for normal cellular function and their disruption can lead to various pathological conditions.
Result of Action
The result of the compound’s action is the inhibition of proliferation of tumor cell lines in a dose and cell line-specific manner . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Analyse Biochimique
Biochemical Properties
Thiazoles, the class of compounds it belongs to, have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have been found to inhibit CK1δ, a kinase involved in various cellular processes .
Molecular Mechanism
It has been suggested that similar compounds can act as potent and specific inhibitors of CK1δ . This could involve binding interactions with the enzyme, leading to its inhibition and subsequent changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
Similar compounds have been shown to inhibit the proliferation of tumor cell lines in a dose-dependent manner .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes involved in cellular metabolism .
Transport and Distribution
Similar compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds have been shown to interact with various cellular compartments and organelles .
Propriétés
IUPAC Name |
2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-29-17-9-7-15(8-10-17)13-14-24-22(28)18-11-12-19-20(18)25-23(30-19)26-21(27)16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3,(H,24,28)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFZGTMSCRSGBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2475600.png)

![2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2475605.png)


![methyl 2-[3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2475609.png)



amine hydrochloride](/img/structure/B2475614.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2475615.png)
![4-tert-butyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2475617.png)

![[4-[(Z)-2-Cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2475620.png)
